molecular formula C14H12N4OS B3872270 4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3872270
M. Wt: 284.34 g/mol
InChI Key: AKVXYPCEAUXPPH-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C14H12N4OS. It has a molecular weight of 284.342 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for 4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol research. In medicinal chemistry, it could be further studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. In material science, it could be used as a building block for the synthesis of new MOFs with unique properties. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized to produce high yields of pure this compound, and it has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. While more research is needed to fully understand its mechanism of action and effects, this compound has the potential to contribute to significant advancements in medicine and material science.

Scientific Research Applications

4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-tumor, anti-inflammatory, and anti-bacterial properties. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-10-7-8-12(19-10)9-15-18-13(16-17-14(18)20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVXYPCEAUXPPH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

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